Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
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Overview
Description
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a complex organic compound belonging to the benzodiazole family. This compound features a bromine atom, a methyl group, and a propyl group attached to the benzodiazole ring, with an ethyl carboxylate group at the 5-position. Benzodiazoles are known for their diverse biological and chemical properties, making this compound of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate as the core structure.
Halogenation: Bromination is achieved by treating the starting material with bromine (Br2) in the presence of a suitable catalyst, such as ferric bromide (FeBr3), under controlled conditions to introduce the bromine atom at the 7-position.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, yielding different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and hydrocarbons.
Substitution Products: Iodides, chlorides, and other halogenated derivatives.
Scientific Research Applications
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in studying biological systems.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 7-chloro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Ethyl 7-iodo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Ethyl 7-fluoro-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Uniqueness: Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate stands out due to its bromine atom, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts
Biological Activity
Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, characterized by its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C14H17BrN2O
- Molecular Weight : 325.2 g/mol
- CAS Number : 1820666-72-5
The compound features a bromine atom at the 7-position and a propyl group at the 1-position of the benzodiazole ring, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cell signaling pathways.
These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
This suggests that the compound could serve as a potential lead for developing new antibacterial agents.
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated:
- Cell Viability Reduction : this compound significantly reduces cell viability in various cancer cell lines.
The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 7-bromo-1H-benzodiazole-5-carboxylate | Lacks propyl group | Moderate antibacterial activity |
Ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate | Contains a benzimidazole core | Lower cytotoxicity |
Ethyl 7-bromo-2-methylbenzothiazole | Contains a thiazole ring | Antiviral activity observed |
This table illustrates how variations in structure can impact biological activity, emphasizing the significance of substituents in determining pharmacological profiles.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
- Antibacterial Activity Study : A recent investigation assessed the antibacterial efficacy against clinical isolates. The compound demonstrated superior activity compared to traditional antibiotics .
- Anticancer Research : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .
- Mechanistic Studies : Research focusing on the mechanism revealed that the compound's interaction with DNA gyrase could be a key factor in its antibacterial action .
Properties
IUPAC Name |
ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNDALSETXFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.